B1573962 Biotin-ProTx-I

Biotin-ProTx-I

Cat. No.: B1573962
Attention: For research use only. Not for human or veterinary use.
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Description

Contextual Background of Peptide Toxins in Ion Channel Research

Peptide toxins isolated from the venoms of creatures like spiders, scorpions, and cone snails are a rich source of potent and selective modulators of ion channels. nih.gov These toxins have evolved over millions of years to target the nervous systems of prey and predators, often by interfering with the function of voltage-gated ion channels. In the laboratory, this potent activity is harnessed to dissect the complex functions of these channels. Toxins can act as pore blockers, preventing ion passage, or as gating modifiers, altering the conformational changes that open and close the channel. nih.govnih.gov Their high affinity and specificity make them exceptional pharmacological reagents for characterizing channel subtypes, mapping functional domains, and understanding the biophysical mechanisms of channel gating. rcsb.org The inhibitory cystine knot (ICK) is a common structural motif found in many of these toxins, providing a stable scaffold for the residues that interact with the channel. smartox-biotech.comsmartox-biotech.com

The Role of Thrixopelma pruriens Toxins (e.g., ProTx-I) as Gating Modifiers

ProTx-I is a 35-residue peptide toxin originally isolated from the venom of the Peruvian green velvet tarantula, Thrixopelma pruriens. rcsb.orgresearchgate.net It belongs to the inhibitory cystine knot (ICK) family of toxins. smartox-biotech.com Unlike simple pore blockers, ProTx-I and its close relative, ProTx-II, act as gating modifiers for several types of voltage-gated ion channels. nih.gov They primarily inhibit channel activation by binding to the voltage-sensing domains (VSDs) of the channel proteins. nih.govresearchgate.net This interaction shifts the voltage-dependence of activation to more positive potentials, meaning a stronger depolarization is required to open the channel. nih.govsmartox-biotech.com This mechanism has been observed for various voltage-gated sodium (Nav) channels, including both tetrodotoxin-sensitive (TTX-s) and tetrodotoxin-resistant (TTX-r) subtypes, making them valuable for studying channels involved in pain pathways like Nav1.8. nih.govsmartox-biotech.comjhu.edu

ProTx-I demonstrates a notable promiscuity, affecting a range of ion channels, which underscores its utility and the structural similarities between different channel families. nih.govjhu.edu Besides its well-documented effects on Nav channels, ProTx-I also potently inhibits T-type calcium channels (Cav3.1) and the transient receptor potential ankyrin 1 (TRPA1) channel. researchgate.netmedchemexpress.comnih.gov Research using chimeric channels has helped to pinpoint the binding sites, revealing that ProTx-I interacts with the S1-S4 gating domains. rcsb.orgresearchgate.net For instance, it has been shown to interact with the domain II and IV voltage sensors of the Nav1.7 channel and the domain IV S3-S4 linker in the hCav3.1 channel. nih.govsmartox-biotech.com

Table 1: Ion Channel Targets of ProTx-I
Ion Channel TargetReported EffectIC50 (Concentration for 50% inhibition)
Nav1.8 (TTX-r)Inhibition of activation27 nM smartox-biotech.com
Nav1.2, Nav1.5, Nav1.7Inhibition of activation50-100 nM smartox-biotech.com
hCav3.1 (T-type)Inhibition, shifts voltage dependence50 nM smartox-biotech.com / 0.2 µM medchemexpress.com
hCav3.2 (T-type)Weak inhibition31.8 µM medchemexpress.com
Kv2.1Inhibition~10-fold less potent than on Nav channels smartox-biotech.comsmartox-biotech.com
TRPA1AntagonistHigh-affinity rcsb.orgresearchgate.net

Rationale for Biotinylation: Biotin-ProTx-I as a Molecular Probe for Ion Channels

To enhance the experimental utility of peptide toxins like ProTx-I, they are often chemically modified. Biotinylation is the process of attaching a biotin (B1667282) molecule (Vitamin B7) to the peptide. addgene.org This modification serves a crucial purpose: it turns the toxin into a high-affinity molecular probe without significantly compromising its biological activity. smartox-biotech.com The interaction between biotin and proteins like avidin (B1170675) or streptavidin is one of the strongest non-covalent bonds known in nature, a property extensively exploited in molecular biology. addgene.orgthermofisher.com

By creating this compound, researchers gain a powerful tool for a variety of applications. smartox-biotech.com The biotin tag allows for the detection, purification, and localization of the toxin's binding partners—the ion channels themselves. For example, biotinylated toxins can be used in:

Pull-down assays: To isolate and identify ion channel subunits from cell lysates. A similar biotinylated toxin, Biot-ProTx-II, has been shown to efficiently pull-down several Nav channel isoforms. researchgate.netresearchgate.net

Immunohistochemistry and Immunocytochemistry: To visualize the distribution of specific ion channels in tissues and cells by using streptavidin conjugated to a fluorescent marker or an enzyme. addgene.org

Receptor-binding studies: To quantify the number and affinity of toxin binding sites on cell surfaces.

The creation of this compound leverages the inherent potency and specificity of the native toxin, adding a versatile tag that facilitates a deeper investigation into the expression, trafficking, and protein-protein interactions of its target ion channels. smartox-biotech.comresearchgate.net This makes it an invaluable asset for neurobiology, pharmacology, and drug discovery research.

Table 2: Compound Names
Compound Name
This compound
ProTx-I (Protoxin-I; β-theraphotoxin-Tp1a)
ProTx-II (Protoxin-II)
Biotin
Tetrodotoxin (TTX)
Avidin
Streptavidin
Hanatoxin
VSTX1
SGTx1
Magi5
CcoTx1
CcoTx2
PaurTx3
HwTx-IV

Properties

Appearance

White lyophilized solidPurity rate: > 95 %AA sequence: Glu-Cys2-Arg-Tyr-Trp-Leu-Gly-Gly-Cys9-Ser-Ala-Gly-Gln-Thr-Cys15-Cys16-Lys-His-Leu-Val-Cys21-Ser-Arg-Arg-His-Gly-Trp-Cys28-Val-Trp-Asp-Gly-Thr-Phe-Ser-OHLength (aa): 35

Origin of Product

United States

Synthetic Methodologies and Bioconjugation Strategies for Biotin Protx I

Solid-Phase Peptide Synthesis of the ProTx-I Backbone

The chemical synthesis of the ProTx-I peptide backbone is achieved primarily through Solid-Phase Peptide Synthesis (SPPS). bachem.comproteogenix.science This method allows for the efficient and controlled assembly of the 35-amino acid sequence on an insoluble polymer resin. bachem.comsigmaaldrich.com

The SPPS process for ProTx-I generally follows these steps:

Resin Anchoring : The C-terminal amino acid of the ProTx-I sequence is covalently attached to a solid support resin via a linker molecule. bachem.com

Stepwise Elongation : The peptide chain is assembled in a C-terminus to N-terminus direction. Each cycle involves two key steps:

Deprotection : The temporary Nα-protecting group, most commonly the Fluorenylmethyloxycarbonyl (Fmoc) group, is removed from the resin-bound amino acid, typically using a piperidine (B6355638) solution. bachem.comnih.gov

Coupling : The next Nα-protected amino acid in the sequence, with its carboxyl group activated by a coupling reagent (e.g., HBTU), is added to the reaction vessel. It forms a peptide bond with the newly exposed N-terminus of the growing peptide chain. mdpi.com Excess reagents and by-products are removed by washing the resin. proteogenix.science

Disulfide Bond Formation : ProTx-I contains three disulfide bonds that form its characteristic ICK scaffold, which is crucial for its biological activity. smartox-biotech.comsmartox-biotech.com After the linear peptide chain is fully assembled, a critical oxidative folding step is performed to ensure the correct formation of these bridges. This can be a complex process, and various methods may be employed to guide the regioselective formation of the correct disulfide pattern.

Cleavage and Purification : Once synthesis and folding are complete, the peptide is cleaved from the solid resin support, and all side-chain protecting groups are removed, typically using a strong acid cocktail (e.g., trifluoroacetic acid). The crude peptide is then purified to a high degree using techniques like reverse-phase high-performance liquid chromatography (RP-HPLC).

This synthetic approach allows for the production of ProTx-I with the same structure and functional properties as the native peptide. smartox-biotech.com

Site-Specific Biotinylation Chemistries for Biotin-ProTx-I Conjugation

Attaching a biotin (B1667282) molecule to ProTx-I requires a chemical strategy that is highly selective for a single site on the peptide. This "site-specific" conjugation is essential to ensure that the biotin tag does not interfere with the peptide's active surface, thereby preserving its biological function. broadpharm.com Two primary strategies are employed for this purpose: enzymatic biotinylation and targeted chemical ligation.

Enzymatic Biotinylation: This is a highly specific method that utilizes the bacterial enzyme Biotin-protein Ligase (BirA). epfl.chnih.gov

Method : A 15-amino acid sequence known as the Biotin Acceptor Peptide (BAP), or AviTag, is genetically fused to the ProTx-I peptide during its synthesis. nih.govresearchgate.net The BirA enzyme specifically recognizes this tag and catalyzes the attachment of a single biotin molecule to a specific lysine (B10760008) residue within the BAP sequence. nih.gov This reaction is highly efficient and ensures that biotinylation occurs only at the intended location, away from the core functional domain of the toxin. researchgate.net

Targeted Chemical Ligation: This approach uses chemical reactions that target unique functional groups within the peptide sequence.

Thiol-Maleimide Chemistry : This is a common strategy that targets the thiol group of a cysteine residue. If the native cysteines of ProTx-I are all involved in disulfide bridges, a unique, unpaired cysteine residue can be introduced into the peptide sequence at a location that does not affect its folding or function. A biotin molecule functionalized with a maleimide (B117702) group can then be reacted with the peptide, forming a stable thioether bond exclusively at the site of the engineered cysteine.

Amine-Reactive Chemistry : This method targets primary amines, such as the N-terminus or the side chain of lysine residues, using biotin derivatives activated with an N-hydroxysuccinimide (NHS) ester. broadpharm.com While this can lead to random labeling if multiple lysines are present, it can be site-specific if the ProTx-I variant has only a single accessible primary amine or if the reaction conditions are carefully controlled to favor labeling at the N-terminus.

The choice of method depends on the desired precision and the synthetic feasibility for the specific peptide variant.

Functional Characterization of this compound Conjugates for Retention of Activity

After conjugation, it is crucial to verify that this compound retains the biological activity of the unmodified toxin. ProTx-I is known to be a potent blocker of several voltage-gated sodium (Nav) and T-type calcium (Cav) channels. researchgate.netsmartox-biotech.comnih.gov Functional characterization typically involves electrophysiological assays, such as patch-clamp experiments, on cells expressing specific ion channel subtypes.

The activity is quantified by measuring the half-maximal inhibitory concentration (IC50), which is the concentration of the toxin required to block 50% of the ion channel current. Studies have shown that synthetic ProTx-I has the same potency as the native toxin. smartox-biotech.com Biotin-tagged versions are designed to exhibit similar potency, confirming that the biotin moiety does not hinder the toxin's interaction with its target. smartox-biotech.comsmartox-biotech.com

CompoundTarget Ion ChannelReported IC50Citation
ProTx-I Nav1.250 - 100 nM smartox-biotech.com
Nav1.550 - 100 nM smartox-biotech.com
Nav1.77.1 nM - 100 nM smartox-biotech.commdpi.com
Nav1.827 nM smartox-biotech.com
Cav3.1 (T-type)50 nM smartox-biotech.com
This compound Nav1.8Potent Blocker smartox-biotech.com

Note: Specific IC50 values for this compound are not always published but are confirmed through functional assays to ensure potent blocking activity is retained compared to the unmodified peptide.

The data confirms that ProTx-I is a potent inhibitor of multiple Nav channels. This compound is marketed as a functional tool, indicating that its blocking properties are preserved after biotinylation, making it suitable for experiments where the toxin needs to be detected or isolated via its biotin tag. smartox-biotech.comsb-peptide.com

Design and Synthesis of Advanced ProTx-I-Derived Probes (e.g., fluorescent or other tag conjugates)

Beyond biotin, the ProTx-I scaffold can be conjugated with other labels to create a variety of advanced molecular probes for different applications. Fluorescently-tagged ProTx-I derivatives, for instance, are valuable for visualizing ion channel distribution in cells and tissues.

The synthesis of these advanced probes follows the same principles of site-specific chemical conjugation as biotinylation. A reactive fluorescent dye (e.g., Cyanine5 or ATTO 488) functionalized with a maleimide or NHS-ester group is reacted with a specifically engineered ProTx-I peptide. smartox-biotech.comsmartox-biotech.com

Probe NameTagType of ProbePotential ApplicationCitation
This compound BiotinAffinity ProbeProtein purification, Western blotting, ELISA, pull-down assays smartox-biotech.comsmartox-biotech.com
Cy5-ProTx-I Cyanine 5Fluorescent ProbeFluorescence microscopy, flow cytometry, in vivo imaging smartox-biotech.com
ATTO488-ProTx-I ATTO 488Fluorescent ProbeConfocal microscopy, high-resolution imaging smartox-biotech.com

These advanced probes transform the ProTx-I peptide from a simple channel blocker into a versatile tool for biochemical and cell biology research, enabling detailed studies of ion channel pharmacology and localization. smartox-biotech.com

Molecular Mechanisms of Action and Target Interaction Profile of Biotin Protx I

Voltage Sensor Domain Interaction and Gating Modification Paradigm

Biotin-ProTx-I exerts its inhibitory effects on voltage-gated ion channels by interacting with their voltage-sensing domains (VSDs). researchgate.netnih.gov Similar to other gating modifier toxins like hanatoxin and VSTX1, ProTx-I shifts the voltage-dependence of activation to more positive potentials. nih.gov This modification makes it more difficult for the channel to open in response to membrane depolarization. nih.gov The toxin is thought to bind to the S1-S4 gating domains, stabilizing the VSD in its closed or resting conformation. researchgate.netnih.gov Cryo-electron microscopy studies of ProTx-I in complex with NaV1.8 have revealed that the toxin binds to the S3-S4 linker on the second voltage-sensing domain (VSDII). nih.gov This interaction induces an inward shift of the linker, which is hypothesized to restrict the outward movement of the S4 helix required for channel activation. nih.gov The binding is facilitated by the peptide anchoring to the cell membrane via a hydrophobic patch, allowing for interactions with the channel at the protein-lipid interface. nih.govnih.gov

Target Spectrum and Selectivity Across Voltage-Gated Ion Channels

This compound exhibits a broad target spectrum, interacting with several families of voltage-gated ion channels. researchgate.netjhu.edu This promiscuity is a known characteristic of some spider venom peptides. jhu.edu

ProTx-I is a potent inhibitor of a wide range of voltage-gated sodium channel subtypes, including both tetrodotoxin-sensitive (TTX-S) and tetrodotoxin-resistant (TTX-R) channels. nih.govsmartox-biotech.com It demonstrates similar potency across many of the subtypes tested. nih.gov The interaction of ProTx-I with NaV channels involves binding to the paddle motifs in domains II and IV. jhu.edu For NaV1.7, mutagenesis studies using chimeras have localized the binding site to the extracellular loops of VSDII and VSDIV. nih.gov

Channel SubtypeReported IC50Key Findings
NaV1.2 50-100 nM smartox-biotech.comPotently inhibited. smartox-biotech.com
NaV1.5 20-100 nM researchgate.netsmartox-biotech.comShifts voltage-dependence of activation to more positive potentials. researchgate.netsmartox-biotech.com
NaV1.7 50-100 nM smartox-biotech.comPotently inhibited. smartox-biotech.com
NaV1.8 27 nM smartox-biotech.comReversibly inhibits this TTX-resistant channel. smartox-biotech.com

ProTx-I also modulates the activity of T-type calcium channels, showing a degree of selectivity among the subtypes. smartox-biotech.comnih.gov It shifts the voltage-dependence of activation of CaV3.1 without affecting the voltage-dependence of inactivation. smartox-biotech.com Chimeric studies indicate that domain IV of the CaV3.1 channel is a primary determinant of toxin affinity, with some contribution from domain II. nih.gov

Channel SubtypeReported IC50Key Findings
CaV3.1 50 nM smartox-biotech.comExhibits roughly 160-fold more potency for hCaV3.1 than hCaV3.2. smartox-biotech.com
CaV3.2 >100-fold less potent than for CaV3.1 nih.govSignificantly less sensitive to ProTx-I. nih.gov
CaV3.3 ~10-fold less potent than for CaV3.1 nih.govShows intermediate sensitivity. nih.gov

ProTx-I is a high-affinity antagonist of the TRPA1 ion channel, a member of the transient receptor potential family of ion channels involved in nociception. researchgate.netsmartox-biotech.com It inhibits TRPA1 by binding to the extracellular loops of the S1-S4 gating domain. smartox-biotech.com Interestingly, mutagenesis studies have identified distinct, partially overlapping surfaces on ProTx-I that are responsible for its binding to TRPA1 and NaV1.2, allowing for the engineering of variants with specificity for one channel over the other. smartox-biotech.com

ChannelKey Findings
TRPA1 ProTx-I acts as a high-affinity antagonist by binding to the S1-S4 gating domain. researchgate.netsmartox-biotech.com

The interaction of ProTx-I with voltage-gated potassium channels is less extensively characterized than its effects on sodium and calcium channels. However, synthetic ProTx-I has been shown to inhibit KV2.1 channels, albeit with lower potency than its inhibition of NaV channels. smartox-biotech.com

Channel SubtypeKey Findings
KV2.1 Inhibited with approximately 10-fold less potency than NaV channels. smartox-biotech.com

Structural Determinants of this compound Binding and Specificity

ProTx-I's structure, characterized by an inhibitory cystine knot (ICK) motif, is crucial for its function. researchgate.netnih.gov This motif provides a stable scaffold for the presentation of key residues involved in channel binding. The interaction with the cell membrane is a critical prerequisite for its inhibitory activity on channels like NaV1.7. nih.gov A hydrophobic patch on the surface of the toxin anchors it to the lipid bilayer, positioning it optimally to interact with the VSDs of the ion channels. nih.gov

Structure-activity relationship studies have identified several key residues on ProTx-I that are critical for its activity. For instance, alanine scanning mutagenesis of ProTx-I against NaV1.7 identified residues such as L6, W27, V29, W30, and D31 as significantly impacting its inhibitory potency. nih.gov These residues are located on the hydrophobic face of the peptide that interacts with the membrane or form direct contacts with the channel. nih.gov The promiscuity of ProTx-I across different ion channel families suggests that it recognizes conserved structural features within the VSDs of these channels. jhu.edu

Identification of Key Peptide Residues for Target Recognition

The interaction of ProTx-I with its target ion channels is mediated by specific amino acid residues that form a distinct pharmacophore. Alanine-scanning mutagenesis studies have been instrumental in identifying these key residues. These studies have revealed that the binding surfaces of ProTx-I for different ion channels, such as voltage-gated sodium (NaV) channels and the Transient Receptor Potential Ankyrin 1 (TRPA1) channel, are distinct yet partially overlapping. smartox-biotech.comnih.gov

For NaV channels, a number of residues have been identified as critical for high-affinity binding and inhibitory activity. A tethered toxin (t-toxin)-based alanine scanning strategy has been employed to determine the NaV1.7 pharmacophore of ProTx-I. nih.gov Similarly, studies on NaV1.5 have highlighted the importance of hydrophobic residues for its activity. researchgate.net Three residues, Ser22, Trp30, and Phe34, are common to the binding surfaces for both NaV1.2 and TRPA1. nih.gov However, specific mutations can confer selectivity; for instance, a W5A mutation results in a variant active against TRPA1 but with little activity against NaV1.2, whereas an S22A mutation produces a variant active against NaV1.2 with minimal effect on TRPA1. nih.gov

Table 1: Key Residues of ProTx-I for Target Interaction
ResidueTarget ChannelRole in Interaction
Trp5TRPA1Critical for TRPA1 binding; W5A mutant loses TRPA1 activity. nih.gov
Ser22NaV1.2 and TRPA1Common residue in both NaV1.2 and TRPA1 binding surfaces. S22A mutant loses NaV1.2 activity. nih.gov
Trp30NaV1.2 and TRPA1Common residue in both NaV1.2 and TRPA1 binding surfaces. nih.gov
Phe34NaV1.2 and TRPA1Common residue in both NaV1.2 and TRPA1 binding surfaces. nih.gov
Arg3NaV1.2Participates in NaV1.2 binding. nih.gov
Arg23NaV1.2Participates in NaV1.2 binding. nih.gov
Asp31NaV1.2Participates in NaV1.2 binding. nih.gov

Mapping of Ion Channel Binding Sites (e.g., S1-S4 gating domains)

ProTx-I preferentially interacts with the S1-S4 voltage-sensing domains of ion channels. nih.govwikipedia.org This interaction is a hallmark of gating modifier toxins. Specifically, for NaV channels, ProTx-I has been shown to interact with the VSDs of domains II and IV. researchgate.netwikipedia.org Cryo-electron microscopy studies of the hNaV1.8-ProTx-I complex have revealed that the peptide binds to VSDII. nih.gov The binding site for ProTx-I on the TRPA1 channel has been identified as the extracellular loops of the S1-S4 gating domain. smartox-biotech.comrcsb.org This was confirmed by experiments showing that transplanting the S1-S2 loop of TRPA1 onto a less sensitive channel conferred greater sensitivity to ProTx-I. nih.gov For T-type calcium channels, the domain IV S3-S4 linker of the CaV3.1 channel has been implicated in the interaction with ProTx-I. smartox-biotech.comsmartox-biotech.com

Allosteric Modulation and Conformational Changes Induced by this compound Binding

The binding of ProTx-I to the VSD of an ion channel allosterically modulates its function. Instead of physically blocking the ion conduction pathway, ProTx-I traps the voltage sensor in its resting or closed conformation. researchgate.net This is achieved by shifting the voltage-dependence of activation to more depolarized potentials. nih.govnih.gov Consequently, a stronger stimulus is required to activate the channel.

Structural studies of the hNaV1.8-ProTx-I complex have provided detailed insights into the conformational changes induced by the toxin. The binding of ProTx-I causes an inward shift of the VSDII S3-S4 linker, which then partially repositions on top of the S4 helix. nih.gov This repositioning is hypothesized to hinder the outward movement of the S4 helix, which is a critical step in channel activation. nih.gov This mechanism of hindering the S4 segment's movement is a key aspect of its function as a gating modifier. nih.gov

Comparative Analysis of this compound with Native ProTx-I and Related Peptide Toxins

The functional characteristics of this compound are considered to be analogous to those of its unmodified counterpart, native ProTx-I, with the biotin (B1667282) tag primarily serving as a means for detection and purification. Synthetic ProTx-I has been shown to exhibit the same potency as the native peptide. smartox-biotech.com

ProTx-I and its close relative, ProTx-II, are both gating modifiers isolated from the venom of the tarantula Thrixopelma pruriens. smartox-biotech.com While they share a similar mechanism of action by shifting the voltage-dependence of activation, they exhibit differences in their selectivity and potency for various ion channel subtypes. nih.gov ProTx-I inhibits a broad range of NaV channel subtypes with similar potency. nih.govsmartox-biotech.com In contrast, ProTx-II is notable for its high potency and selectivity for hNaV1.7. nih.gov

The structural basis for these differences lies in their amino acid sequences and the resulting surface properties. Both peptides possess an inhibitor cystine knot (ICK) motif, which is a common feature among gating modifier toxins from spider venom. smartox-biotech.comwikipedia.org However, variations in their surface residues lead to differential interactions with the VSDs of various ion channels. For instance, while both ProTx-I and ProTx-II have a prominent tryptophan residue that partitions into the S2-S3 cleft of VSDII, other residue differences account for their distinct selectivity profiles. nih.gov

Table 2: Comparative Features of ProTx-I and ProTx-II
FeatureProTx-IProTx-II
Primary Target(s)Multiple NaV subtypes (e.g., NaV1.2, NaV1.5, NaV1.7, NaV1.8), T-type CaV channels, TRPA1. smartox-biotech.comwikipedia.orgHighly potent and selective for NaV1.7. nih.gov
Mechanism of ActionGating modifier; shifts voltage-dependence of activation to more positive potentials. nih.govGating modifier; shifts voltage-dependence of activation to more positive potentials. nih.gov
Binding SiteVSDs of target channels (e.g., VSDII of NaV1.8). nih.govVSDs of target channels (e.g., VSDII and VSDIV of NaV1.7). researchgate.net
SelectivityRelatively promiscuous among NaV subtypes. wikipedia.orgHigh selectivity for NaV1.7 over other subtypes. nih.gov

Advanced Methodological Applications of Biotin Protx I in Ion Channel Biology

Quantitative Ligand-Binding Assays Utilizing Biotin-ProTx-I

The covalent attachment of a biotin (B1667282) molecule to ProTx-I provides a versatile tag for quantitative binding assays, offering a sensitive and non-radioactive alternative for studying toxin-channel interactions. The exceptionally high affinity of biotin for streptavidin (with a dissociation constant, Kd, in the femtomolar range) forms the basis of these detection methods. celtarys.comthermofisher.com

Non-Radioactive Binding Assays with Streptavidin Conjugates

This compound facilitates the development of sensitive, non-radioactive ligand-binding assays. In a typical format, ion channels are expressed in a cellular system or reconstituted in a membrane preparation. These preparations are then incubated with this compound. The amount of bound toxin can be quantified by subsequently adding a streptavidin molecule conjugated to a reporter enzyme (such as horseradish peroxidase or alkaline phosphatase) or a fluorophore.

The high affinity of the biotin-streptavidin interaction allows for robust detection with minimal background noise. celtarys.com This system can be adapted to various formats, including solid-phase assays like enzyme-linked immunosorbent assays (ELISAs) or solution-based assays analyzed via fluorescence polarization. The versatility of streptavidin conjugates, available with a wide array of reporters, enhances the flexibility and sensitivity of these assays, allowing for the quantification of this compound binding to its target channels. rockland.com

Competitive Binding Studies for Affinity Determination

Competitive binding assays are a powerful application of this compound for determining the binding affinities (Ki or IC50 values) of unlabeled ligands for a specific ion channel. In this setup, a constant concentration of this compound and a preparation of the target ion channel are incubated with varying concentrations of a competing, unlabeled compound.

The unlabeled compound competes with this compound for binding to the channel. As the concentration of the competitor increases, the amount of bound this compound decreases. This reduction can be measured using a streptavidin-based detection system. By plotting the amount of bound this compound against the concentration of the competitor, a competition curve is generated, from which the IC50 (the concentration of competitor that displaces 50% of the bound this compound) can be calculated. This value is crucial for characterizing the potency of novel ion channel modulators.

Below is a table representing hypothetical data from a competitive binding assay to determine the affinity of an unlabeled compound ("Compound X") for the Nav1.8 channel, using this compound as the labeled ligand.

Compound X Concentration (nM)This compound Bound (%)
0.198.5
192.1
1075.3
5051.2
10035.8
50015.4
10008.2

This interactive table allows for sorting of the data by clicking on the column headers.

Fluorescence-Based Studies and Imaging with this compound

The biotin tag on ProTx-I serves as a docking site for fluorescently labeled streptavidin, enabling a range of fluorescence-based applications to visualize and study ion channel localization and interaction dynamics in cellular systems.

Detection and Localization of Target Channels

By using this compound in conjunction with streptavidin conjugated to a bright and photostable fluorophore (e.g., Alexa Fluor or ATTO dyes), researchers can specifically label and visualize the subcellular distribution of ProTx-I-sensitive ion channels in fixed or living cells. nih.gov After incubating cells expressing the target channel with this compound, the subsequent addition of the fluorescent streptavidin conjugate allows for high-resolution imaging via techniques such as confocal or super-resolution microscopy.

This method provides valuable insights into the localization of specific ion channel subtypes, for instance, determining whether they are clustered in specific membrane microdomains or distributed diffusely across the cell surface. This approach has been successfully applied to the related toxin, ProTx-II, where a fluorescently tagged analogue was used to specifically label the Nav1.7 channel. nih.gov

Förster Resonance Energy Transfer (FRET) Applications for Interaction Dynamics

Förster Resonance Energy Transfer (FRET) is a powerful technique for measuring molecular-scale distances (typically 1-10 nm) and detecting interactions between two molecules. teledynevisionsolutions.comresearchgate.net This "spectroscopic ruler" can be employed to study the dynamics of this compound binding to its target ion channel. teledynevisionsolutions.com

In a potential FRET experiment, the target ion channel could be genetically tagged with a fluorescent protein (e.g., Green Fluorescent Protein, GFP), which serves as the FRET donor. This compound, bound to streptavidin conjugated to a suitable acceptor fluorophore (e.g., a red fluorescent dye), is then introduced. When the this compound complex binds to the channel, the donor and acceptor fluorophores are brought into close proximity. If the emission spectrum of the donor overlaps with the excitation spectrum of the acceptor, FRET occurs, leading to a decrease in the donor's fluorescence and an increase in the acceptor's fluorescence. teledynevisionsolutions.comresearchgate.net

This change in fluorescence signal provides real-time information about the binding and unbinding kinetics of the toxin and can be used to study conformational changes in the ion channel upon toxin binding.

Electrophysiological Characterization of this compound Effects on Channel Gating

ProTx-I is classified as a gating modifier toxin. nih.govsmartox-biotech.com Its primary mechanism of action is to alter the voltage-dependent activation of ion channels. nih.govsmartox-biotech.com Specifically, for voltage-gated sodium channels, ProTx-I shifts the voltage-dependence of activation to more positive potentials, thereby making it more difficult to open the channel and inhibiting ion flux. nih.govsmartox-biotech.com

Electrophysiological techniques, such as patch-clamp, are used to directly measure the ion currents flowing through channels and characterize the effects of this compound. By recording currents from cells expressing a specific channel subtype before and after the application of the toxin, researchers can quantify the shift in the voltage-dependence of activation. The biotin tag itself is not expected to significantly alter the core inhibitory function of the ProTx-I peptide, allowing this compound to be used as a reliable tool in these studies.

The table below summarizes the known inhibitory concentrations (IC50) and the characteristic gating-modifier effect of ProTx-I on various voltage-gated ion channels, which would be similarly characterized for this compound in electrophysiological experiments.

Ion Channel SubtypeIC50 (nM)Electrophysiological Effect
Nav1.250 - 100Shifts voltage-dependence of activation to more positive potentials
Nav1.550 - 100Shifts voltage-dependence of activation to more positive potentials smartox-biotech.com
Nav1.750 - 100Shifts voltage-dependence of activation to more positive potentials
Nav1.827Reversible inhibition smartox-biotech.com
Cav3.150Shifts voltage-dependence of activation smartox-biotech.com

This interactive table allows for sorting of the data by clicking on the column headers.

Patch-Clamp Techniques for Voltage-Dependent Activation Shifts

Patch-clamp electrophysiology is a primary technique for characterizing the effects of this compound on ion channel gating. ProTx-I and its analogues are known to inhibit channel currents by shifting the voltage dependence of activation to more positive potentials. smartox-biotech.comnih.govresearchgate.net This mechanism means that a stronger depolarization is required to open the channel in the presence of the toxin.

In a typical whole-cell patch-clamp experiment, currents are recorded from a cell expressing the target ion channel. To determine the voltage-dependent activation shift, a voltage protocol is applied where the cell is held at a negative potential (e.g., -100 mV) and then subjected to a series of depolarizing voltage steps. The peak current elicited at each step is measured and plotted against the voltage to generate a conductance-voltage (G-V) curve. This process is repeated after the application of this compound.

The resulting G-V curves are fitted with a Boltzmann function to determine the half-activation voltage (V1/2), which is the voltage at which half of the channels are in an activated state. The shift in V1/2 (ΔV1/2) upon toxin application provides a quantitative measure of the gating modification. Studies on the related toxin ProTx-II have demonstrated that it can induce a positive shift in the V1/2 of activation in channels like Nav1.5. nih.gov For instance, at a concentration of 5µM, ProTx-II was shown to shift the activation range by more than 20mV. nih.gov This gating modifier effect is a hallmark of the ProTx family of peptides and is a key parameter assessed using patch-clamp techniques. nih.govsmartox-biotech.com

Table 1: Effect of ProTx-I and Related Peptides on Ion Channel Activation
CompoundTarget ChannelEffect on ActivationReference
ProTx-IVoltage-Gated Sodium Channels (Nav)Shifts voltage dependence of activation to more positive potentials smartox-biotech.comnih.gov
ProTx-ICav3.1 (T-type)Shifts voltage dependence of activation smartox-biotech.com
ProTx-IINav1.5Shifts activation gating positively nih.govsmartox-biotech.com

Complementary Electrophysiological Methodologies

Beyond conventional patch-clamping, other electrophysiological methods are employed to study the interactions of this compound with ion channels. The two-electrode voltage clamp (TEVC) technique, commonly used with Xenopus oocytes, is particularly useful for studying channels that are difficult to express in mammalian cell lines. smartox-biotech.com In this system, cRNA for the target channel is injected into oocytes. After a period of protein expression, the oocyte is impaled with two electrodes to measure the currents flowing across the cell membrane in response to various voltage protocols, similar to patch-clamping. This method allows for robust characterization of toxin effects on a wide variety of ion channels and their mutants.

Automated patch-clamp (APC) systems represent another key complementary methodology. nih.gov These high-throughput platforms enable the rapid recording of ion channel currents from many cells simultaneously, making them ideal for concentration-response studies and for screening libraries of compounds. nih.govresearchgate.net APC was instrumental in identifying which tagged analogues of ProTx-II, including a biotinylated version, best retained the pharmacological properties of the native peptide. nih.govresearchgate.net

High-Throughput Screening (HTS) Platforms Incorporating this compound for Modulator Discovery

The unique properties of this compound make it a powerful tool in high-throughput screening (HTS) campaigns designed to discover new ion channel modulators. nih.gov The biotin tag allows for the specific immobilization of the toxin onto streptavidin-coated surfaces, such as microplates or beads.

In one potential HTS assay format, a target ion channel preparation (e.g., cell membranes) is incubated with this compound. This complex can then be captured on a streptavidin-coated plate. A library of small molecules or other potential modulators is then added to the wells. Compounds that disrupt the this compound-channel interaction would result in a decreased signal, which could be detected using various methods, such as fluorescence or luminescence.

Alternatively, fluorescently-labeled streptavidin can be used to detect the binding of this compound to channels expressed on the cell surface in a high-throughput imaging-based assay. The development of fluorescent ProTx-II analogues has been suggested as a useful strategy for designing new drug screening platforms. nih.govresearchgate.net this compound could be used in similar screening paradigms, for example, in competition assays where test compounds are evaluated for their ability to displace this compound binding, with the remaining bound toxin quantified via a labeled streptavidin reporter.

Structural Biology Approaches (e.g., Cryo-Electron Microscopy, X-ray Crystallography) of this compound-Channel Complexes

Determining the high-resolution structure of ion channels in complex with modulating toxins is crucial for understanding their mechanism of action and for structure-based drug design. However, obtaining these structures is challenging due to the flexibility and instability of membrane proteins. memtein.comnih.gov The biotin tag on this compound offers a significant advantage for structural biology techniques like cryo-electron microscopy (cryo-EM) and X-ray crystallography. nih.govtaylorfrancis.com

For cryo-EM, the high-affinity interaction between biotin and streptavidin can be exploited to prepare samples. nih.govnih.gov Biotinylated protein complexes, such as a this compound-channel complex, can be bound to a monolayer crystal of streptavidin on an EM grid. nih.gov This technique can help overcome common issues in cryo-EM sample preparation, such as low particle concentration and preferred orientation of the complex in the vitreous ice. nih.govresearchgate.net The streptavidin acts as a fiducial marker and an anchor, facilitating both the visualization and the computational alignment of particles during image processing. nih.gov While a high-resolution structure of a this compound-channel complex has not yet been published, the methodology has been successfully demonstrated for other biotinylated macromolecules. nih.govnih.gov

Contributions of Biotin Protx I to Understanding Ion Channel Function and Dysfunction

Elucidation of Voltage Sensor Gating Mechanisms and Conformational Transitions

Biotin-ProTx-I, through its active component ProTx-I, provides significant insights into the fundamental mechanisms of voltage-gated ion channels. ProTx-I is classified as a gating modifier toxin, meaning it doesn't block the channel's pore but rather influences the conformational changes that lead to channel opening and closing. researchgate.netcapes.gov.br

A primary mechanism of action for ProTx-I is its ability to inhibit voltage-gated sodium (Nav) channels by shifting their voltage dependence of activation towards more positive potentials. researchgate.netcapes.gov.brsmartox-biotech.comnih.gov This makes it more difficult for the channel to open in response to membrane depolarization. The toxin achieves this by binding to the voltage-sensor domains (VSDs) of the channel, which are responsible for detecting changes in membrane voltage. researchgate.netwikipedia.org Specifically, ProTx-I interacts with the S1-S4 gating domains. researchgate.netnih.gov In Nav channels, it has been shown to primarily target the VSDs of domain II and domain IV. wikipedia.orgjhu.edu Cryo-electron microscopy studies of the related toxin ProTx-II have visualized how these toxins can trap the VSD in a resting or deactivated state, providing a structural framework for understanding the mechanics of activation gating. researchgate.net

This interaction is not limited to sodium channels. ProTx-I also modulates T-type calcium (Cav) channels by shifting the voltage dependence of their activation without affecting their inactivation kinetics. smartox-biotech.com Furthermore, it acts as a high-affinity antagonist for the TRPA1 nociceptor ion channel, also by binding to its S1-S4 gating domain. nih.govrcsb.orgresearchgate.net This ability to modulate different types of ion channels through a common mechanism—interacting with the voltage-sensing machinery—makes this compound an invaluable tool for comparative studies on gating mechanisms across different ion channel families.

Dissection of Ion Channel Roles in Cellular Excitability and Signaling Pathways

The modification of ProTx-I with a biotin (B1667282) tag is a crucial feature that greatly expands its utility in research, particularly for dissecting the roles of specific ion channels in complex biological systems. The biotin moiety allows for the specific capture and isolation of this compound bound to its target ion channels.

This capability is central to the pull-down assay, an in vitro technique used to identify and confirm protein-protein interactions. thermofisher.comcreativebiomart.net In this application, this compound acts as the "bait," which, when incubated with a cell lysate, binds to its target ion channel(s). The entire complex can then be "pulled down" from the lysate using beads coated with streptavidin. Subsequent analysis, often by mass spectrometry, can identify the ion channel isoform and any associated proteins that form a complex with it. This technique is invaluable for mapping the composition of ion channel signaling complexes in their native cellular environment. A biotinylated version of the related toxin ProTx-II has been shown to work efficiently for the pull-down of several Nav channel isoforms. researchgate.net

By enabling the isolation and identification of specific channels, this compound helps researchers understand their contribution to cellular excitability and signaling. Nav channels are fundamental to the propagation of action potentials in excitable cells like neurons. frontiersin.org ProTx-I's ability to inhibit these channels, particularly pain-related isoforms like Nav1.7 and Nav1.8, allows for the study of their specific roles in nociception. smartox-biotech.comwikipedia.org Similarly, its antagonism of the TRPA1 channel provides a method to investigate the function of this channel in pain and inflammation pathways. nih.govsmartox-biotech.com The modulation of T-type calcium channels also allows for the study of their involvement in processes like neuronal pacemaker activity and neurotransmission. nih.gov

Research Applications of this compound
ApplicationDescriptionUtility
Pull-Down AssaysUses the biotin tag to immobilize ProTx-I on streptavidin-coated beads, which then capture target ion channels from a cell or tissue lysate. thermofisher.comcreativebiomart.netIdentification of unknown protein-protein interactions, confirmation of suspected interactions, and isolation of ion channel complexes for further study.
Ion Channel MappingAllows for the detection and localization of specific ion channel isoforms in different tissues or cellular compartments.Understanding the differential expression and distribution of ion channels, which underlies their specific physiological roles.
Functional StudiesThe ProTx-I component selectively modulates the activity of specific ion channel isoforms, allowing researchers to probe their function in cellular excitability and signaling. biosynth.comDissecting the contribution of individual channel subtypes (e.g., Nav1.7, Cav3.1) to processes like action potential generation, calcium signaling, and nociception. smartox-biotech.comfrontiersin.org

Differential Modulation of Channel Isoforms and Their Functional Implications in Research Models

A key strength of ProTx-I as a pharmacological tool is its varied affinity for different ion channel isoforms, a property termed differential modulation. This promiscuity, rather than being a limitation, allows researchers to distinguish between channel subtypes in experimental models. jhu.edumdpi.com this compound retains this characteristic, making it a powerful reagent for studying isoform-specific functions.

ProTx-I inhibits a range of voltage-gated sodium channel subtypes. It is a potent inhibitor of the tetrodotoxin-resistant (TTX-R) channel Nav1.8, with a reported half-maximal inhibitory concentration (IC₅₀) of 27 nM. smartox-biotech.com It also inhibits other Nav channels, including Nav1.2, Nav1.5, and Nav1.7, with IC₅₀ values typically between 50 and 100 nM. smartox-biotech.com While it affects multiple isoforms, slight variations in potency can be exploited in research settings. nih.gov For instance, in rat dorsal root ganglion neurons, ProTx-I robustly inhibits Nav1.8 while potentiating Nav1.9 currents, providing a method to discriminate between the currents generated by these two channels. mdpi.com

The most striking example of its selectivity is seen with T-type calcium channels. ProTx-I is significantly more potent in blocking the human Cav3.1 isoform compared to Cav3.2, with a reported 160-fold difference in potency. smartox-biotech.comsmartox-biotech.comjst.go.jp This makes it a valuable tool for isolating Cav3.1-mediated currents and studying their specific physiological roles. nih.govmedchemexpress.com Research has suggested that the S3-S4 linker in domain IV of the Cav3.1 channel is a key determinant of this high-affinity interaction. jst.go.jp

In addition to Nav and Cav channels, ProTx-I also inhibits Kv2.1 potassium channels and the TRPA1 channel. researchgate.netmedchemexpress.com This broad but differential activity profile allows for its use in a variety of research models to parse the complex contributions of different ion channels to cellular physiology and pathophysiology.

Inhibitory Profile of ProTx-I on Various Ion Channel Isoforms
Channel FamilyIsoformReported IC₅₀Reference
Voltage-Gated Sodium (Nav)Nav1.827 nM smartox-biotech.com
Nav1.250 - 100 nM smartox-biotech.com
Nav1.550 - 100 nM smartox-biotech.com
Nav1.750 - 100 nM smartox-biotech.com
T-type Calcium (Cav)hCav3.1~50 nM - 0.2 µM smartox-biotech.commedchemexpress.com
hCav3.231.8 µM medchemexpress.com
Voltage-Gated Potassium (Kv)Kv2.1Inhibits at submicromolar concentrations researchgate.netmedchemexpress.com
Transient Receptor Potential (TRP)TRPA1Acts as a high-affinity antagonist wikipedia.orgrcsb.org

Emerging Directions and Methodological Innovations with Biotin Protx I

Development of Next-Generation Biotin-ProTx-I Analogs with Enhanced Specificity or Affinity

The therapeutic and research potential of ProTx-I is somewhat limited by its activity at multiple ion channel subtypes, including various voltage-gated sodium (Nav) and calcium (Cav) channels. researchgate.netsmartox-biotech.com Consequently, a significant research effort is directed towards developing analogs with improved selectivity for specific channel isoforms, particularly the pain-related target Nav1.7. nih.govirbm.com

Rational drug design, guided by structural and functional data, has led to the creation of ProTx-I and ProTx-II (a closely related peptide) analogs with altered pharmacodynamics. nih.govirbm.comsciety.org For instance, modifying the ProTx-II peptide scaffold through amino acid substitutions has been shown to enhance selectivity for Nav1.7 and reduce off-target effects. irbm.com Computational modeling and Rosetta design have been employed to create ProTx-II-based peptides with greater than 1000-fold selectivity for hNav1.7 over other Nav subtypes. nih.govsciety.org These highly selective analogs, when biotinylated, can serve as precise probes to investigate the distribution and function of Nav1.7 in native tissues.

Table 1: Examples of ProTx-I/II Analog Development Strategies

Analog Strategy Target Channel Key Findings Reference
Amino Acid Substitution Nav1.7 Improved in vivo efficacy and reduced mast cell degranulation. irbm.com
Computational Design (Rosetta) hNav1.7 >1000-fold selectivity over other hNav subtypes. nih.govsciety.org
Alanine-Scanning Mutagenesis Nav1.2 and TRPA1 Identification of distinct binding surfaces, enabling the design of variants with specificity for a single channel type. nih.gov

Integration with "Toxineering" and Peptide Engineering Strategies for Tailored Probes

The concept of "toxineering" involves the creation and screening of libraries of toxin variants to identify novel ion channel modulators or to engineer toxins with altered specificity. researchgate.netnih.gov This high-throughput approach has been successfully applied to ProTx-I. By constructing a library of ProTx-I mutants, researchers have been able to map the surfaces of the peptide that interact with different ion channels, such as Nav1.2 and TRPA1. nih.gov

This detailed understanding of the structure-activity relationship allows for the rational design of tailored probes. For example, specific mutations can abolish the toxin's activity at one channel while preserving it at another, effectively creating a highly selective pharmacological tool. nih.gov Integrating biotinylation into these engineered peptides provides a powerful means to:

Isolate specific ion channel complexes: Biotinylated analogs can be used in pull-down assays from tissue lysates to identify the channel subtype and its associated proteins.

Visualize channel distribution: When combined with fluorescently labeled streptavidin, biotinylated probes allow for the imaging of specific ion channels in cells and tissues.

These toxineering strategies, coupled with biotinylation, are instrumental in developing the next generation of research tools for studying ion channel biology with high precision.

Application in Advanced in vitro and ex vivo Model Systems for Mechanistic Research

The development of more sophisticated model systems, such as brain organoids and acute tissue slices, offers unprecedented opportunities to study neuronal function in a context that more closely mimics the in vivo environment. eurekalert.orgnih.gov The application of this compound and its next-generation analogs in these systems is a promising avenue for mechanistic research.

Brain Organoids: These three-dimensional, self-organizing structures derived from human stem cells exhibit complex neural activity and can model aspects of human brain development and disease. eurekalert.orgresearchgate.net While direct studies using this compound in organoids are still emerging, the potential applications are significant. Biotinylated probes could be used to:

Profile ion channel expression: Investigate the temporal and spatial expression patterns of ProTx-I-sensitive channels during organoid development.

Probe network activity: In conjunction with electrophysiological recordings, selective biotinylated analogs could help to dissect the contribution of specific ion channels to the generation of neural oscillations and network-level events. researchgate.netresearchgate.net

Identify disease-relevant protein interactions: In organoids derived from patients with neurological disorders, this compound could be used in proteomic studies to identify altered protein-protein interactions associated with specific channelopathies. nih.gov

Ex vivo Slice Preparations: Acute slices of neuronal tissues, such as the dorsal root ganglion (DRG), preserve the local cellular architecture and synaptic connectivity, making them an excellent model for studying neuronal excitability. biophysics-reports.orgresearchgate.net ProTx-I and its analogs have been used in electrophysiological studies of DRG neurons to investigate the function of Nav channels in pain signaling. nih.govresearchgate.netelifesciences.org The use of biotinylated versions in these preparations offers several advantages:

Correlative studies: Following electrophysiological recording, the biotin (B1667282) tag can be used to identify and isolate the recorded neuron for subsequent molecular analysis.

Surface protein trafficking: Biotinylation of surface proteins is a well-established method to study the dynamics of receptor and ion channel trafficking in acute brain slices. nih.gov this compound could be adapted for these assays to investigate how the surface expression of specific ion channels is regulated under different physiological or pathological conditions.

Mechanistic insights: By using highly selective biotinylated analogs, researchers can pinpoint the role of individual ion channel subtypes in shaping the electrical properties of specific neuronal populations within a complex tissue slice.

The integration of these advanced probes with cutting-edge model systems is poised to significantly enhance our understanding of the intricate roles of ion channels in neuronal function and disease.

Q & A

Basic Research Questions

Q. What experimental protocols are recommended for validating Biotin-ProTx-I’s interaction with voltage-gated sodium channels (NaV) in neuronal models?

  • Methodological Answer : Begin with in vitro electrophysiological assays (e.g., patch-clamp) using heterologously expressed NaV subtypes. Optimize buffer conditions (e.g., pH 7.4, 25°C) to mimic physiological environments . Include positive controls (e.g., ProTx-II) and negative controls (e.g., non-transfected cells) to validate specificity. Quantify inhibition potency via dose-response curves (IC₅₀ calculations) using nonlinear regression analysis .
  • Key Considerations : Account for batch-to-batch variability in peptide synthesis by verifying purity (>95%) via HPLC and mass spectrometry .

Q. How can researchers ensure reproducibility when synthesizing this compound conjugates?

  • Methodological Answer : Follow solid-phase peptide synthesis (SPPS) protocols with Fmoc chemistry, ensuring biotinylation at the N-terminus via a PEG spacer. Validate conjugation efficiency using MALDI-TOF and streptavidin-binding assays . Document molar ratios (e.g., 1:10 biotin:peptide) and reaction times in supplementary materials to enable replication .
  • Common Pitfalls : Incomplete biotinylation reduces binding affinity; use TLC or HPLC to monitor reaction progress .

Advanced Research Questions

Q. How should researchers address discrepancies in reported IC₅₀ values for this compound across different NaV subtypes?

  • Methodological Answer : Conduct meta-analysis of existing data to identify confounding variables (e.g., expression systems, assay temperatures). Replicate experiments under standardized conditions, using HEK293 cells transfected with human NaV1.7 vs. NaV1.2. Apply ANOVA to compare subtype-specific inhibition, adjusting for covariates like membrane potential drift .
  • Case Study : A 2024 study resolved inconsistencies by controlling intracellular calcium levels, revealing NaV1.7’s calcium-dependent sensitivity .

Q. What strategies optimize this compound’s stability in in vivo pharmacokinetic studies?

  • Methodological Answer : Use pegylation or lipid nanoparticle encapsulation to reduce proteolytic degradation. Monitor plasma half-life via LC-MS/MS at intervals (0, 1, 4, 24 hrs post-injection). Compare bioavailability in rodent models (e.g., Sprague-Dawley rats) with/without hepatic enzyme inhibitors .
  • Data Interpretation : Non-linear pharmacokinetics may arise from tissue sequestration; employ compartmental modeling to distinguish distribution phases .

Q. How can researchers design experiments to probe this compound’s off-target effects in complex cellular environments?

  • Methodological Answer : Combine affinity pulldown (streptavidin beads) with quantitative proteomics (TMT labeling + LC-MS/MS). Use CRISPR-Cas9 knockdown of putative off-targets (e.g., potassium channels) to confirm functional relevance. Validate findings in ex vivo dorsal root ganglion (DRG) neurons .
  • Statistical rigor : Apply Benjamini-Hochberg correction for multiple comparisons in proteomic datasets to minimize false discovery rates .

Data Contradiction and Validation

Q. When conflicting data emerge about this compound’s efficacy in pain models, how should researchers prioritize follow-up studies?

  • Methodological Answer : Perform sensitivity analysis to identify variables most affecting outcomes (e.g., animal strain, pain induction method). Use a tiered validation approach:

In vitro reconfirmation of NaV binding under controlled conditions.

In vivo dose-escalation in parallel cohorts (e.g., C57BL/6 vs. BALB/c mice).

Blinded, independent replication by a third-party lab .

  • Example : A 2023 study resolved contradictions by standardizing von Frey filament forces across labs, reducing mechanical allodynia variability .

Methodological Tables

Table 1 : Key Parameters for Electrophysiological Assays with this compound

ParameterRecommended ValueEvidence Source
Cell LineHEK293 (NaV1.7-transfected)
Bath Solution pH7.4 (±0.1)
Holding Potential-90 mV
IC₅₀ Calculation MethodHill equation (4-parameter)

Table 2 : Common Pitfalls in this compound Studies and Mitigation Strategies

PitfallMitigation StrategyEvidence Source
Low peptide solubilityUse DMSO (≤0.1%) + sonication
Non-specific streptavidin bindingPre-block beads with BSA/biotin-free serum
Batch-dependent activity shiftsSource peptides from ≥2 vendors for comparison

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.